3-Amino-7-chlorochroman-4-one hydrochloride
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Overview
Description
3-Amino-7-chlorochroman-4-one hydrochloride is a chemical compound that belongs to the class of chromanones. Chromanones are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring. This particular compound is characterized by the presence of an amino group at the 3-position and a chlorine atom at the 7-position on the chromanone ring, with an additional hydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-chlorochroman-4-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chlorochroman-4-one and an amine source.
Amination Reaction: The 7-chlorochroman-4-one undergoes an amination reaction with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 3-position.
Hydrochloride Formation: The resulting 3-amino-7-chlorochroman-4-one is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-chlorochroman-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromanone derivatives.
Scientific Research Applications
3-Amino-7-chlorochroman-4-one hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound is studied for its biological activities, such as antimicrobial and antileishmanial properties.
Chemical Research: It serves as a precursor for the synthesis of other chromanone derivatives with diverse biological activities.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-7-chlorochroman-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
Modulating Gene Expression: It can affect the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: The parent compound without the amino and chlorine substituents.
7-Chlorochroman-4-one: Similar structure but lacks the amino group at the 3-position.
3-Amino-4-chromanone: Similar structure but lacks the chlorine atom at the 7-position.
Uniqueness
3-Amino-7-chlorochroman-4-one hydrochloride is unique due to the presence of both the amino group at the 3-position and the chlorine atom at the 7-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
54444-45-0 |
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Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
3-amino-7-chloro-2,3-dihydrochromen-4-one;hydrochloride |
InChI |
InChI=1S/C9H8ClNO2.ClH/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12;/h1-3,7H,4,11H2;1H |
InChI Key |
AHAMLDZEOJGCNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
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